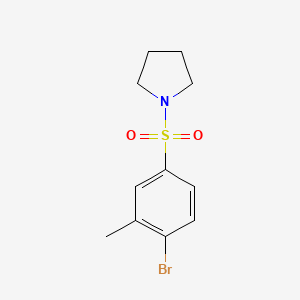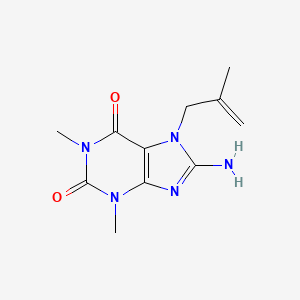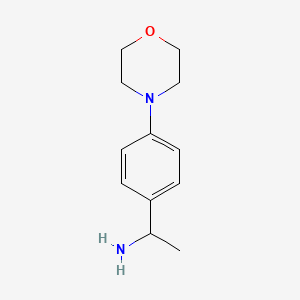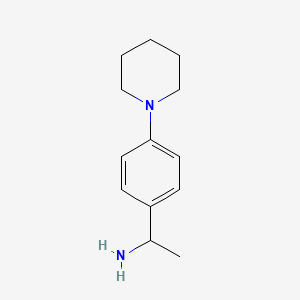
5-(acetamidomethyl)thiophene-2-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(acetamidomethyl)thiophene-2-sulfonyl Chloride" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. This particular derivative is characterized by the presence of an acetamidomethyl group and a sulfonyl chloride group attached to the thiophene ring. Thiophene derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiophene derivatives with sulfonylacetamide moieties, such as "5-(acetamidomethyl)thiophene-2-sulfonyl Chloride," typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the introduction of various aryl groups into the thiophene ring, providing a diverse array of compounds with potential biological activities . The synthesis process is optimized to achieve high yields and to ensure the structural integrity of the thiophene core.
Molecular Structure Analysis
Density Functional Theory (DFT) studies, including the use of the B3LYP/6-31G (d, p) basis set, have been performed to gain insight into the structural properties of thiophene derivatives . Frontier molecular orbital (FMO) analysis helps to understand their kinetic stability, while molecular electrostatic potential (MEP) mapping indicates the reactive sites of the molecules. These analyses are crucial for predicting the reactivity and interactions of the compounds with biological targets.
Chemical Reactions Analysis
Thiophene derivatives with sulfonylacetamide groups have been evaluated for their biological activities, including antibacterial and anti-urease activities . The presence of different substituents on the thiophene ring influences the compound's reactivity and its ability to inhibit enzymes such as urease. The electronic effects of these substituents are significant in determining the overall biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(acetamidomethyl)thiophene-2-sulfonyl Chloride" and related compounds are influenced by their molecular structure. The solubility, pKa, and binding affinities are optimized to enhance their biological efficacy. For instance, the water solubility and pKa are adjusted to minimize pigment binding in the iris, which is particularly important for ocular applications . The physical properties, such as solubility, directly affect the compound's pharmacokinetic profile and its potential as a therapeutic agent.
Scientific Research Applications
-
Thiophene Derivatives Synthesis
- Field : Organic Chemistry
- Application Summary : Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods : Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results : These methods have been used to synthesize a variety of thiophene derivatives, which have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
- Field : Industrial Chemistry and Material Science
- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods : The specific methods of application in these fields can vary widely depending on the specific use case and the type of thiophene derivative being used .
- Results : Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Safety And Hazards
properties
IUPAC Name |
5-(acetamidomethyl)thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S2/c1-5(10)9-4-6-2-3-7(13-6)14(8,11)12/h2-3H,4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVTZUOGCRXNQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406941 |
Source


|
| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |
CAS RN |
859491-07-9 |
Source


|
| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)
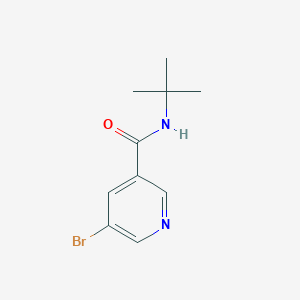
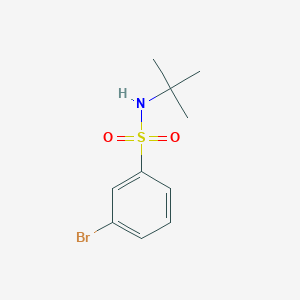
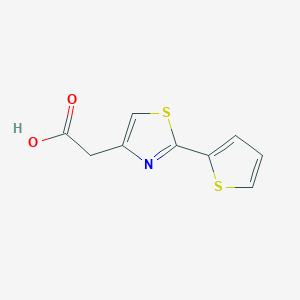
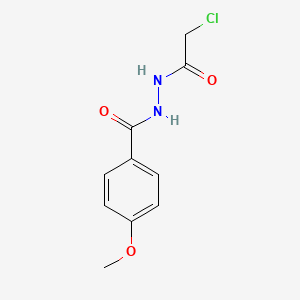
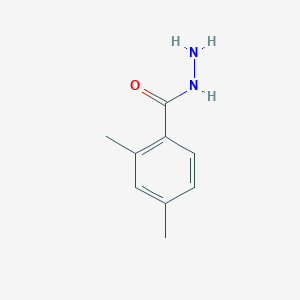
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
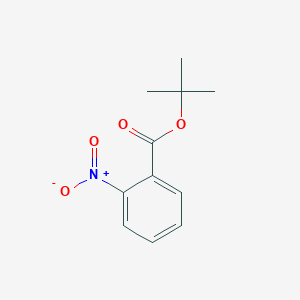
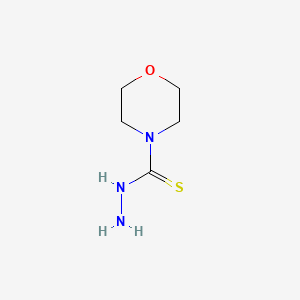
![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)
